molecular formula C17H15NO5 B051062 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone CAS No. 121210-80-8

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone

Cat. No. B051062
M. Wt: 313.3 g/mol
InChI Key: IWDADNGAROBMPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a 9,10-anthraquinone core with a 2-hydroxyethylamino)methyl group attached. The molecular weight of this compound is 313.3 g/mol.

Scientific Research Applications

  • Topoisomerase II-Mediated DNA Cleavage and Antitumor Activity:

    • A group of derivatives including 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone showed inhibition of Topoisomerase II-mediated DNA cleavage, indicating a role in antitumor activities. These compounds inhibited leukemia cell growth and stimulated the formation of Topo II-DNA cleavable complexes. The cytotoxicity and irreversibility of the DNA cleavable complex formation suggest that these compounds are potential candidates for anticancer therapy due to their interaction with DNA Topoisomerase II (Kong et al., 1992).
  • Novel Anthraquinone Derivatives and Antifungal Activity:

    • Novel anthraquinone derivatives, including a new compound closely related to 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone, have been isolated from the endophytic fungus Phoma sorghina. The compounds' structures were identified using spectroscopic data, and the derivatives may possess potential biological activities (Borges & Pupo, 2006).
  • Antibacterial Activity:

    • Synthesis and antibacterial activity of several anthraquinone derivatives were investigated, demonstrating some level of moderate activity against bacteria like Bacillus subtilis, Escherichia coli, and Salmonella typhi. These findings indicate the potential for anthraquinone derivatives, including compounds related to 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone, to be used in developing new antibacterial agents (Nurbayti et al., 2022).
  • Synthesis and Characterization for Diverse Applications:

    • Research has been conducted on the efficient synthesis of a range of anthraquinone derivatives, including 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones. These compounds have potential applications in various fields, such as dyes, pigments, and possibly pharmaceuticals, demonstrating the versatile nature of anthraquinone derivatives (Sharghi & Forghaniha, 1995).
  • Extraction and Membrane Transport of Metal Ions:

    • Studies have shown that some 9,10-anthraquinone derivatives are effective in the solvent extraction and membrane transport of metal ions. This suggests possible applications in environmental engineering, waste treatment, or recycling processes (Dadfarnia et al., 1993).
  • Cytotoxic Effects and Anticancer Applications:

    • Synthesis of new cytotoxic aminoanthraquinone derivatives has shown promise in the inhibition of various cancer cell lines. This highlights the potential therapeutic applications of anthraquinone derivatives in cancer treatment (Nor et al., 2013).

properties

IUPAC Name

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20/h1-3,6-7,18-21H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDADNGAROBMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153182
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone

CAS RN

121210-80-8
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121210808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XB Kong, L Rubin, LI Chen, G Ciszewska… - Molecular …, 1992 - Citeseer
A group of chrysophanol and emodin derivatives with DNA-intercalating capability and with or without alkylating potential have been synthesized and shown to have antitumor activity in …
Number of citations: 35 citeseerx.ist.psu.edu

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